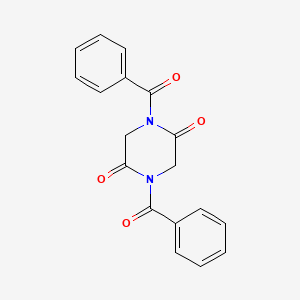

2,5-Piperazinedione, 1,4-dibenzoyl-

Description

Contextualization within Diketopiperazine and N-Acylated Piperazinedione Chemistry

2,5-Piperazinedione (B512043), 1,4-dibenzoyl- belongs to the broad class of organic compounds known as diketopiperazines (DKPs). Specifically, it is a derivative of piperazine-2,5-dione, which features a six-membered ring containing two nitrogen atoms and two amide groups at opposing positions (positions 2 and 5). wikipedia.orgnih.gov This core structure, the 2,5-diketopiperazine scaffold, is the smallest possible cyclic peptide, typically formed from the condensation of two α-amino acids. csu.edu.au

The piperazinedione framework is considered a "privileged scaffold" in medicinal chemistry because it is a common motif in many biologically active molecules, both synthetic and naturally occurring. csu.edu.aunih.gov These structures are conformationally constrained and present both hydrogen bond donors and acceptors, making them ideal for interacting with biological targets. wikipedia.org

The subject of this article, 2,5-Piperazinedione, 1,4-dibenzoyl-, is an N-acylated piperazinedione. This means that the nitrogen atoms of the piperazine (B1678402) ring have been functionalized, in this case, by acylation with benzoyl groups. This N-acylation is a critical modification that significantly alters the chemical properties of the parent DKP ring. The introduction of the benzoyl groups, for instance, impacts the molecule's electronic properties, steric bulk, and potential for intermolecular interactions. A closely related and more extensively studied analog is 1,4-diacetyl-2,5-piperazinedione, which serves as a precursor in the synthesis of various bioactive compounds and is used in condensation reactions. researchgate.net The study of such N-acylated derivatives is crucial for developing new synthetic methodologies and exploring novel chemical functionalities.

Historical Perspectives on Organic Compound Synthesis and the Piperazinedione Scaffold

The history of the piperazinedione scaffold is intrinsically linked to the advancement of peptide chemistry. The parent compound, 2,5-diketopiperazine, was the first molecule containing a peptide bond to be structurally characterized by X-ray crystallography in 1938. wikipedia.org This was a landmark achievement that provided fundamental insights into the planar nature of the peptide bond, a key feature in protein structure.

Initially, diketopiperazines were often seen as undesirable byproducts in peptide synthesis. umn.edu However, as chemists began to recognize their widespread occurrence in nature—from microbes to more complex organisms—and their inherent stability and bioactivity, interest in their intentional synthesis grew. wikipedia.org Methods were developed to harness their formation, moving from simple cyclization of dipeptides to more complex, multi-component reactions. wikipedia.org

The development of solid-phase synthesis techniques further revolutionized the field, allowing for the creation of large combinatorial libraries of DKP derivatives for drug discovery. umn.edu The ability to functionalize the DKP core, including at the nitrogen positions to create N-acylated variants, has made it a versatile platform for generating molecular diversity and exploring structure-activity relationships. csu.edu.au

Significance of 2,5-Piperazinedione, 1,4-dibenzoyl- in Contemporary Chemical Research

While specific research focusing exclusively on 2,5-Piperazinedione, 1,4-dibenzoyl- is not extensive, its significance can be inferred from the broader context of N-acylated diketopiperazines. The introduction of benzoyl groups onto the DKP scaffold serves several purposes in contemporary research.

Firstly, N-acylation is a key strategy in synthetic organic chemistry to create precursors for more complex molecules. For example, the related compound 1,4-diacetyl-2,5-piperazinedione is used as a starting material in stereoselective aldol (B89426) condensations to produce bioactive derivatives like dipodazine. researchgate.net The benzoyl groups in 1,4-dibenzoyl-2,5-piperazinedione could similarly be employed as activating or protecting groups, or to influence the stereochemical outcome of reactions at the carbon positions of the ring.

Secondly, the N-acyl groups modify the electronic and physical properties of the DKP ring. The electron-withdrawing nature of the benzoyl carbonyls can influence the reactivity of the DKP core. This modification is significant in the design of novel materials and functional molecules. Research on related N-acylated piperazines has shown that the nature of the acyl group has a profound effect on the conformational behavior of the molecule, which is a critical factor in designing compounds with specific biological activities.

Finally, the synthesis and study of compounds like 2,5-Piperazinedione, 1,4-dibenzoyl- contribute to the fundamental understanding of chemical reactivity and molecular design. By exploring how N-acylation with an aromatic group like benzoyl affects the properties and reactivity of the well-understood DKP scaffold, chemists can develop new synthetic tools and strategies applicable to a wide range of heterocyclic compounds. This foundational research is essential for the continued development of new pharmaceuticals and advanced materials.

Data Tables

Table 1: Properties of 2,5-Piperazinedione, 1,4-dibenzoyl-

| Property | Value |

| Molecular Formula | C₁₈H₁₄N₂O₄ |

| IUPAC Name | 1,4-dibenzoylpiperazine-2,5-dione |

| Synonyms | N,N'-dibenzoyl-2,5-piperazinedione |

| Data sourced from ChemSpider. chemspider.com |

Table 2: Comparative Properties of Selected 2,5-Piperazinedione Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,5-Piperazinedione | C₄H₆N₂O₂ | 114.10 | 106-57-0 |

| 1,4-Diacetyl-2,5-piperazinedione | C₈H₁₀N₂O₄ | 198.18 | 3027-05-2 |

| 1,4-Dibenzyl-2,5-piperazinedione | C₁₈H₁₈N₂O₂ | 294.35 | 42492-87-5 |

| 2,5-Piperazinedione, 1,4-dibenzoyl- | C₁₈H₁₄N₂O₄ | 322.32 | Not Available |

| Data sourced from PubChem and Sigma-Aldrich. nih.govnih.govsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

38051-21-7 |

|---|---|

Molecular Formula |

C18H14N2O4 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

1,4-dibenzoylpiperazine-2,5-dione |

InChI |

InChI=1S/C18H14N2O4/c21-15-12-20(18(24)14-9-5-2-6-10-14)16(22)11-19(15)17(23)13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI Key |

PKTPUBQWTWQQGP-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(CC(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(=O)N(CC(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Piperazinedione, 1,4 Dibenzoyl

Targeted Acylation Strategies for N-Substituted Piperazinediones

The introduction of substituents onto the nitrogen atoms of the piperazinedione ring is a key strategy for creating diverse DKP derivatives. Acylation, specifically benzoylation for the target compound, is a primary method for achieving this.

Direct N-Benzoylation of Piperazinedione Precursors

One of the most direct conceptual routes to 1,4-dibenzoyl-2,5-piperazinedione is the acylation of the parent 2,5-piperazinedione (B512043) ring, also known as glycine (B1666218) anhydride (B1165640). This method involves treating the piperazinedione core with a benzoylating agent. The reaction relies on the nucleophilicity of the amide nitrogens within the ring.

The general reaction involves treating glycine anhydride with two equivalents of a benzoylating agent, such as benzoyl chloride or benzoic anhydride, typically in the presence of a base to neutralize the acid byproduct. The choice of solvent and base is critical to ensure complete di-substitution without promoting side reactions. While this method is direct, challenges can include achieving complete disubstitution, as the mono-acylated product may be less reactive, and the potential for side reactions if the reaction conditions are not carefully controlled. A related synthesis involves the reaction of 1,4-diacetyl-2,5-piperazinedione with aldehydes in the presence of a base like cesium carbonate to form arylidene derivatives, demonstrating the reactivity of N-acylated piperazinediones. researchgate.net

Precursor Synthesis and Cyclization Approaches

A more common and often more controllable method for synthesizing N-substituted diketopiperazines involves the cyclization of a linear dipeptide precursor. researchgate.net For 1,4-dibenzoyl-2,5-piperazinedione, this approach circumvents the potential issues of direct, sequential acylation of the piperazinedione ring. The process begins with the synthesis of a dipeptide where the amino groups are already benzoylated.

The synthesis typically starts with an amino acid, such as glycine. The amino group is first protected with a benzoyl group to form N-benzoyl glycine. This protected amino acid is then coupled with another molecule of N-benzoyl glycine or its ester derivative to form the linear dipeptide, N,N'-dibenzoylglycylglycine. The final step is an intramolecular cyclization, often promoted by heat or chemical reagents, which forms the six-membered diketopiperazine ring with the benzoyl groups in the desired positions. This cyclization of a linear dipeptide is a foundational method in DKP synthesis. researchgate.net This method offers greater control over the final structure, as the substituents are installed before the ring is formed.

Modern Synthetic Route Development for Enhanced Yield and Selectivity

Traditional methods for peptide synthesis and cyclization can suffer from drawbacks such as low yields, racemization, and the use of expensive or hazardous reagents. acs.org Modern synthetic organic chemistry has focused on developing more efficient, high-yielding, and selective routes to diketopiperazines.

Recent developments include the use of novel catalytic systems to promote peptide bond formation and cyclization. For instance, catalytic hydroxy-directed peptide bond formations using diboronic acid anhydride have been shown to produce DKPs in high yields through a three-step sequence of condensation, deprotection, and cyclization without intermediate purification. organic-chemistry.org While this specific catalyst is for DKPs with hydroxymethyl groups, the principle of using highly selective catalysts is broadly applicable. For the synthesis of 1,4-disubstituted piperazine-2,5-diones, researchers have developed streamlined protocols that yield products in high percentages, often exceeding 85%. nih.gov These modern routes often involve optimizing reaction conditions, such as solvent, temperature, and catalyst loading, to maximize the conversion to the desired product while minimizing the formation of byproducts.

| Parameter | Traditional Methods | Modern Catalytic Methods |

| Reagents | Often stoichiometric coupling agents | Catalytic amounts of promoters (e.g., diboronic acid anhydride) |

| Yield | Variable, often moderate | Generally high (e.g., >85%) organic-chemistry.orgnih.gov |

| Selectivity | Risk of side reactions and racemization acs.org | High chemo- and stereoselectivity |

| Purification | Often requires multi-step purification | Simplified, sometimes without intermediate purification organic-chemistry.org |

Sustainable and Green Chemical Approaches in Diketopiperazinedione Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For DKP synthesis, this involves developing protocols that are more environmentally benign, safer, and more resource-efficient.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. In the context of DKP synthesis, microwave irradiation has been successfully used to promote the cyclization of linear dipeptide esters. nih.govnih.govnih.gov This method offers several advantages over conventional heating:

Rapid Reaction Times: Reactions that might take hours or days with conventional heating can often be completed in minutes. researchgate.net

Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, resulting in improved yields.

Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than heating an entire oil bath or reaction block.

Environmentally Friendly: The use of water as a solvent in microwave-assisted DKP synthesis has been reported, representing a significant green advantage. nih.govresearchgate.net

A typical protocol involves irradiating a solution of the linear dipeptide precursor, such as an N-Boc-dipeptidyl ester, in a suitable solvent (sometimes even water) in a sealed vessel inside a microwave reactor. nih.govnih.gov The high temperatures and pressures achieved can efficiently drive the cyclization to completion.

Atom Economy Principles in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.com Syntheses with high atom economy are inherently less wasteful.

In the synthesis of 1,4-dibenzoyl-2,5-piperazinedione, different routes can be compared based on their atom economy.

Low Atom Economy Route: A multi-step synthesis involving protecting groups that are removed during the process would have a lower atom economy. For example, using protecting groups other than the final benzoyl groups, which are then swapped, would generate significant chemical waste. Traditional peptide synthesis methods often suffer from low atom economy due to the use of stoichiometric coupling reagents. acs.org

High Atom Economy Route: A direct cyclization of a pre-formed N,N'-dibenzoylglycylglycine would be more atom-economical, as the main byproduct is water. Similarly, a hypothetical direct N-benzoylation of glycine anhydride with benzoic anhydride would incorporate all atoms of the anhydride into the product and a byproduct of benzoic acid, which could potentially be recovered. Pericyclic reactions, such as the Diels-Alder reaction, are often cited as examples of highly atom-economical reactions because all reactant atoms are incorporated into the product. nih.gov While not directly applicable here, the ideal is to design addition and cyclization reactions that minimize the generation of waste.

By focusing on catalytic methods and designing synthetic pathways that avoid stoichiometric waste, the synthesis of diketopiperazines can be made significantly more sustainable. organic-chemistry.org

Mechanistic Organic Chemistry of the 2,5 Piperazinedione, 1,4 Dibenzoyl System

Fundamental Reaction Pathways of Diketopiperazine Functionalization

The functionalization of the 2,5-diketopiperazine core, including the 1,4-dibenzoyl derivative, primarily involves reactions at the C-3 and C-6 positions, as well as at the nitrogen atoms. baranlab.orgwikipedia.org The presence of the N-benzoyl groups in 1,4-dibenzoyl-2,5-piperazinedione significantly influences the reactivity of the adjacent C-H bonds.

Key reaction pathways for the functionalization of the diketopiperazine scaffold include:

Enolate Alkylation: The hydrogens on the α-carbons (C-3 and C-6) of the DKP ring are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at these positions. wikipedia.org The stereoselectivity of this process is a critical aspect, often influenced by the existing stereochemistry of the DKP ring and the nature of the electrophile. baranlab.org

Aldol (B89426) Condensation: The enolates generated from DKPs can also participate in aldol condensations with aldehydes and ketones, leading to the formation of β-hydroxy-substituted DKPs. wikipedia.org

Halogenation and Nucleophilic Substitution: The α-carbons can be halogenated, typically with reagents like N-bromosuccinimide. The resulting α-halo-DKPs are precursors for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. wikipedia.org

Oxidative Coupling: Oxidative C-C bond formation can occur, particularly in the synthesis of complex dimeric DKP alkaloids. This often involves the generation of radical or cationic intermediates. nih.gov

Reduction of Carbonyls: The amide carbonyls can be reduced to form piperazines. baranlab.org This transformation fundamentally alters the core structure and its chemical properties.

The N-benzoyl groups in 1,4-dibenzoyl-2,5-piperazinedione can be cleaved under certain conditions, allowing for subsequent N-functionalization. However, their primary role in many reactions is to activate the α-positions and influence the stereochemical outcome of reactions.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving diketopiperazines is crucial for controlling reaction outcomes. The formation of enolates is a common intermediate step in many functionalization reactions at the C-3 and C-6 positions. wikipedia.org The geometry of these enolates plays a significant role in determining the stereochemistry of the final product.

In peptide degradation studies, diketopiperazine formation is a known pathway that proceeds through a cyclization mechanism involving the N-terminal amino group attacking the amide carbonyl of the second amino acid. nih.gov The transition state for this intramolecular cyclization is influenced by the nature of the amino acid side chains. nih.govnih.gov For instance, peptides with a penultimate proline residue are more prone to DKP formation due to the stabilization of the transition state. acs.org Thermodynamic studies have shown that the Gibbs free energy of activation for DKP formation is similar for various peptides, though the enthalpic and entropic contributions can differ. nih.govnih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to model the transition states in DKP formation and other reactions. acs.org These studies help to elucidate the energetic barriers and the geometric features of the transition states, providing insights into the reaction mechanism and factors controlling selectivity.

Stereochemical Control and Diastereoselective Transformations

Achieving stereochemical control is a central challenge and a significant area of research in the chemistry of diketopiperazines. The inherent chirality of DKPs derived from amino acids provides a foundation for diastereoselective reactions.

One effective strategy for achieving high diastereoselectivity is through post-transformational reactions on a pre-formed DKP scaffold. For example, a sequential Ugi/cyclization reaction followed by an oxidative Heck reaction has been used to synthesize arylidene 2,5-diketopiperazines with complete diastereoselectivity. nih.govacs.org The steric hindrance of the substituents on the DKP ring plays a crucial role in directing the approach of the incoming reagents, leading to the observed selectivity. acs.org

The conformation of the DKP ring, which can exist in boat or planar forms, also significantly influences the stereochemical outcome of reactions. baranlab.org The substitution pattern at the C-3 and C-6 positions can lock the ring into a preferred conformation, thereby exposing one face of the ring to attack and leading to high diastereoselectivity.

Catalytic Methodologies for Scaffold Diversification

Catalytic methods offer powerful tools for the efficient and selective diversification of the 2,5-piperazinedione (B512043) scaffold. These approaches include transition metal catalysis, organocatalysis, and photoredox catalysis.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including diketopiperazine derivatives. nih.gov Palladium-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. In the context of DKP synthesis, it has been employed for the functionalization of aryl-substituted DKPs. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. An oxidative Heck reaction has been utilized in a diastereoselective synthesis of arylidene 2,5-diketopiperazines. nih.govacs.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It has been used in the total synthesis of complex DKP alkaloids. nih.gov

Buchwald-Hartwig Amination: This reaction forms aryl amines from aryl halides and amines and is a key method for constructing C-N bonds. libretexts.org

Tsuji-Trost Allylation: This palladium-catalyzed reaction allows for the asymmetric construction of spiro-diketopiperazines through intramolecular allylation. acs.org

These reactions often require specific ligands to facilitate the catalytic cycle and achieve high yields and selectivity.

Organocatalysis provides a metal-free alternative for the enantioselective functionalization of diketopiperazines. Chiral organic molecules, such as cinchona alkaloids, can act as Lewis bases to catalyze reactions like α-sulfenylation of substituted piperazine-2,5-diones. nih.gov

Organocatalytic methods have also been developed for the direct coupling of carboxylated piperazine-2,5-diones with indoles via a conjugate addition to an in situ generated indolenine intermediate. nih.gov Furthermore, the use of ureidoaminal-derived Brønsted bases has enabled the Michael addition of bicyclic acylpyrrol lactims (related to DKPs) to nitroolefins, affording chiral pyrrolodiketopiperazines with high diastereoselectivity and enantioselectivity. acs.orgnih.gov These methods are advantageous due to their mild reaction conditions and the ability to avoid toxic metal catalysts.

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of organic molecules, including piperazine (B1678402) derivatives. mdpi.comnih.govnih.govjocpr.com This methodology allows for the generation of highly reactive radical intermediates under mild conditions.

In the context of piperazine synthesis, photoredox catalysis has been used to construct 2-substituted piperazines from glycine (B1666218) derivatives via a decarboxylative annulation process. researchgate.net An iridium-based photoredox catalyst can generate an α-aminyl radical which then undergoes cyclization. mdpi.com Organic photoredox catalysts, such as acridinium (B8443388) salts, have also been developed as alternatives to iridium complexes. researchgate.net

Photoredox C-H vinylation and heteroarylation of piperazines have also been achieved, expanding the scope of accessible derivatives. mdpi.com These reactions typically involve the oxidation of the piperazine nitrogen to form a radical cation, followed by deprotonation at the α-position to generate an α-aminyl radical. This radical can then engage in various coupling reactions. The use of flow reactors can overcome some limitations of photoredox reactions, such as long reaction times. mdpi.com

Interactive Data Tables

Table 1: Diastereoselective Oxidative Heck Reaction of Diketopiperazines

Data sourced from a study on the diastereoselective synthesis of functionalized diketopiperazines. acs.org

Table 2: Organocatalytic α-Sulfenylation of Piperazine-2,5-diones

Data adapted from research on organocatalytic α-sulfenylation of substituted piperazine-2,5-diones. nih.gov

Computational and Theoretical Chemistry of 2,5 Piperazinedione, 1,4 Dibenzoyl

Electronic Structure Calculations and Quantum Chemical Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 2,5-Piperazinedione (B512043), 1,4-dibenzoyl-, these calculations would typically be performed using methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often with various basis sets to ensure accuracy.

Detailed quantum chemical analysis of 2,5-Piperazinedione, 1,4-dibenzoyl- would reveal key electronic properties. The analysis would likely focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's energy and location suggest its electron-accepting capabilities. In this molecule, the HOMO is expected to be localized on the electron-rich benzoyl groups and the nitrogen atoms of the piperazinedione ring. Conversely, the LUMO would likely be distributed over the carbonyl groups of the benzoyl moieties, indicating these sites as potential centers for nucleophilic attack.

Furthermore, a calculated map of the electrostatic potential would highlight the regions of positive and negative charge on the molecular surface. For 2,5-Piperazinedione, 1,4-dibenzoyl-, the oxygen atoms of the carbonyl groups would exhibit a strong negative electrostatic potential, while the hydrogen atoms of the phenyl rings and the piperazinedione core would show a positive potential. This information is crucial for predicting intermolecular interactions.

Table 1: Hypothetical Electronic Properties of 2,5-Piperazinedione, 1,4-dibenzoyl- (Illustrative)

| Property | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and electronic transitions |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2,5-Piperazinedione, 1,4-dibenzoyl- are key to its properties. Conformational analysis would explore the various spatial arrangements of the molecule and their relative energies. The central piperazinedione ring can adopt several conformations, with the most common being the boat, chair, and various twist-boat forms. The relative stability of these conformations is influenced by the steric and electronic effects of the two bulky benzoyl substituents.

Due to steric hindrance between the two benzoyl groups, a planar conformation of the piperazinedione ring is unlikely. A twisted or boat-like conformation that maximizes the separation between the substituents would be energetically favored. Furthermore, the rotation around the N-C bonds connecting the benzoyl groups to the piperazinedione ring introduces additional conformational possibilities.

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of 2,5-Piperazinedione, 1,4-dibenzoyl- over time. By simulating the motion of the atoms, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule interacts with its environment, such as a solvent. Such simulations would be instrumental in understanding the flexibility of the benzoyl groups and the piperazinedione ring, which is pertinent to its interaction with biological targets or its packing in a crystal lattice.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical chemistry is a powerful tool for elucidating the pathways and energy changes of chemical reactions. For 2,5-Piperazinedione, 1,4-dibenzoyl-, theoretical studies could investigate various potential reactions, such as the hydrolysis of the amide bonds within the piperazinedione ring or reactions involving the benzoyl groups.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in the reaction rate. For instance, a theoretical study on the hydrolysis of 2,5-Piperazinedione, 1,4-dibenzoyl- would likely show a multi-step mechanism involving the initial nucleophilic attack of a water molecule on one of the carbonyl carbons of the piperazinedione ring, followed by the formation of a tetrahedral intermediate and subsequent ring opening.

The energetics of the reaction, including the enthalpy and Gibbs free energy changes, can also be calculated. This information would determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

In Silico Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For 2,5-Piperazinedione, 1,4-dibenzoyl-, in silico predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would predict the resonance frequencies of the different protons and carbon atoms in the molecule, aiding in the assignment of experimental NMR spectra. The predicted chemical shifts would be sensitive to the molecule's conformation, particularly the orientation of the benzoyl groups.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. This would allow for the identification of characteristic peaks corresponding to specific functional groups, such as the C=O stretching vibrations of the amide and benzoyl groups, and the C-N and C-C stretching modes. A comparison of the calculated and experimental IR spectra can provide strong evidence for the proposed molecular structure.

Table 2: Illustrative In Silico Predicted Spectroscopic Data for 2,5-Piperazinedione, 1,4-dibenzoyl-

| Spectroscopy | Predicted Feature | Hypothetical Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (Amide) | ~165 ppm |

| ¹³C NMR | Carbonyl Carbon (Benzoyl) | ~170 ppm |

| ¹H NMR | Phenyl Protons | 7.2 - 7.8 ppm |

| IR | C=O Stretch (Amide) | ~1680 cm⁻¹ |

Applications and Advanced Materials Based on Piperazinedione Scaffolds

Design and Engineering of Functional Materials

The inherent properties of the piperazinedione core, such as its planarity and capacity for hydrogen bonding, make it an excellent building block for a variety of materials. acs.org The introduction of benzoyl groups at the 1,4-positions in 2,5-piperazinedione (B512043), 1,4-dibenzoyl- adds significant aromatic character, which can be exploited for creating materials with specific functionalities.

Piperazinedione derivatives are valuable monomers for the synthesis of biodegradable polymers. researchgate.netnih.gov The diamide (B1670390) structure of the piperazinedione ring can be incorporated into polymer backbones, often imparting improved thermal stability and mechanical properties. While specific research on polymers derived from 1,4-dibenzoyl-2,5-piperazinedione is not extensively documented, the general principles of polymer chemistry suggest that it could be a valuable comonomer.

The synthesis of poly(amino acids) can be achieved through the ring-opening polymerization of 2,5-diketopiperazines (DKPs), offering a route to biodegradable polymers for applications such as stimuli-responsive drug delivery. researchgate.net The incorporation of the rigid 1,4-dibenzoyl-2,5-piperazinedione unit into a polymer chain would likely enhance the polymer's thermal resistance and modify its degradation kinetics due to the bulky and hydrophobic nature of the benzoyl groups.

Furthermore, the self-assembly properties of piperazinedione derivatives can be harnessed to create well-ordered nanostructures, including nanofibers. These materials are of great interest for applications in electronics, catalysis, and biomedicine. The aromatic benzoyl groups in 1,4-dibenzoyl-2,5-piperazinedione would be expected to promote π-π stacking interactions, which, in conjunction with hydrogen bonding, could drive the formation of highly ordered nanofibers.

The ability of 2,5-diketopiperazines (DKPs) to form gels through self-assembly in various solvents is a well-documented phenomenon. mdpi.comnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide groups of the piperazinedione rings and, in the case of appropriately substituted derivatives, π-π stacking. mdpi.com

For 1,4-dibenzoyl-2,5-piperazinedione, the presence of two benzoyl groups provides significant potential for strong π-π stacking interactions between molecules. These interactions, coupled with the inherent hydrogen-bonding capabilities of the core structure, could lead to the formation of robust supramolecular networks, resulting in the gelation of organic solvents. The properties of such gels, including their thermal stability and mechanical strength, would be highly dependent on the efficiency of these intermolecular forces. The formation of such ordered assemblies is also relevant to the field of crystal engineering, where piperazine (B1678402) derivatives are used as building blocks for creating crystalline networks. rsc.org

Role in Tissue Engineering Scaffolds and Regenerative Medicine Biomaterials

The biocompatibility and biodegradability of polymers and materials derived from piperazinediones make them attractive candidates for applications in tissue engineering and regenerative medicine. mdpi.com Scaffolds for tissue engineering must provide a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation, eventually degrading as new tissue is formed. biomedres.uspolysciences.com

While research on 1,4-dibenzoyl-2,5-piperazinedione in this specific context is limited, the general utility of piperazinedione-based materials is promising. Polymers incorporating piperazinedione units can be synthesized to have a range of degradation rates and mechanical properties, which can be tailored to match the requirements of specific tissues. mdpi.com For instance, the incorporation of the hydrophobic and rigid 1,4-dibenzoyl-2,5-piperazinedione moiety could be used to slow down the degradation rate of a biodegradable polymer scaffold, making it suitable for applications where longer-term support is needed.

The ability of piperazinedione derivatives to form nanofibers is also highly relevant to tissue engineering, as these structures can mimic the natural extracellular matrix, providing topographical cues that influence cell behavior.

Development of Materials for Controlled Release Systems

Biodegradable polymers are extensively used in the development of controlled drug delivery systems. mdpi.com The drug is encapsulated within a polymer matrix, and its release is controlled by the degradation of the polymer and/or diffusion of the drug through the matrix. Piperazinedione-based polymers are well-suited for this application due to their tunable degradation profiles. researchgate.net

The specific properties of 1,4-dibenzoyl-2,5-piperazinedione could be advantageous in this context. The hydrophobicity imparted by the benzoyl groups could be used to modulate the release of hydrophobic drugs. By incorporating this monomer into a biodegradable polymer, it may be possible to create a matrix with specific affinity for certain drug molecules, thereby influencing the release kinetics. Furthermore, the synthesis of amphiphilic block copolymers using piperazinedione-derived monomers can lead to the formation of pH-sensitive nanoparticles for acid-actuated drug release. researchgate.net

Exploration in Optoelectronic and Catalytic Materials Science

The application of piperazinedione derivatives in optoelectronic and catalytic materials is an emerging area of research. The rigid, electron-rich structure of the piperazinedione core, when appropriately functionalized, can give rise to interesting electronic properties.

While there is no direct evidence of 1,4-dibenzoyl-2,5-piperazinedione being used in optoelectronic devices, the presence of the aromatic benzoyl groups suggests that it could be a component of larger conjugated systems. Pyrimidine derivatives, which share some structural similarities with the heterocyclic core of piperazinedione, have been used to create emitters for organic light-emitting diodes (OLEDs). nih.gov It is conceivable that piperazinedione-based molecules could be designed to exhibit similar properties.

In the realm of catalysis, piperazine and its derivatives are used as scaffolds for the synthesis of ligands for metal catalysts. mdpi.com The rigid framework of 1,4-dibenzoyl-2,5-piperazinedione could be functionalized to create novel ligands for asymmetric catalysis. Additionally, the piperazinedione scaffold itself can be a precursor for the synthesis of pyrazines, which have applications in various catalytic reactions. wikipedia.org The development of piperazine synthesis through catalytic methods is an active area of research. nih.gov

Natural Product Chemistry and Biosynthetic Relevance of Diketopiperazines

Isolation and Characterization of Naturally Occurring Piperazinedione Derivatives

The structural elucidation and isolation of piperazinedione derivatives from various natural sources have unveiled a remarkable chemical diversity that contributes to their wide range of biological functions.

Fungal and Microbial Sources

Fungi and bacteria are particularly rich sources of diketopiperazines. wikipedia.orgnih.govresearchgate.net Marine-derived fungi, such as those from the genera Aspergillus and Penicillium, have been shown to produce a plethora of DKP derivatives. frontiersin.org For instance, a fungal strain of Aspergillus fumigatus isolated from a marine environment was found to produce nine different diketopiperazines. nih.gov Similarly, the fungus Aspergillus sclerotiorum, derived from a sponge in the South China Sea, yielded three new and four known 2,5-diketopiperazines. frontiersin.org

Bacteria, both terrestrial and marine, are also prolific producers of these compounds. It is estimated that 90% of Gram-negative bacteria synthesize diketopiperazines. wikipedia.orgnih.gov For example, cyclo-(l-phenylalanine-l-proline) has been isolated from various bacteria, including Streptomyces, Vibrio, and Bacillus species. mdpi.com A specific strain of Bacillus horneckiae-like bacteria, isolated from a marine sponge, was found to be a major producer of cyclo-(Phe-Pro). mdpi.com

Structural Diversity in Natural Diketopiperazines

The structural diversity of naturally occurring diketopiperazines is a key feature that underpins their varied biological activities. This diversity arises from several factors, including the incorporation of a wide variety of amino acid precursors and subsequent modifications to the core DKP scaffold. rsc.org These modifications are carried out by a suite of "tailoring" enzymes. rsc.orgrsc.org

The core 2,5-diketopiperazine ring provides a stable scaffold that can be extensively decorated. acs.orgrsc.org This includes the addition of functional groups through oxidation, methylation, prenylation, and cyclization, catalyzed by enzymes such as oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases. rsc.orgrsc.org For example, some natural DKPs feature complex polycyclic architectures fused to the central ring. The stereochemistry at the α-carbons of the constituent amino acids also contributes significantly to the structural variety, with different stereoisomers often exhibiting distinct biological properties. wikipedia.org

| Selected Naturally Occurring Diketopiperazines | Source Organism | Noteworthy Structural Feature |

| Bicyclomycin | Streptomyces sapporensis | Possesses a unique bicyclic structure and antibacterial properties. nih.govnih.gov |

| Chaetocin | Fungi | A dimeric DKP containing sulfur, known for its antimyeloma activity. nih.gov |

| Nocardioazine B | Nocardiopsis sp. | A pyrroloindoline DKP composed of two D-tryptophan residues. nih.gov |

| Plinabulin | Synthetic derivative of a fungal natural product | A vascular disrupting agent that has been in clinical trials. researchgate.net |

| Cyclo(L-Val-L-Pro) | Found in roasted cocoa | A simple DKP identified as a contributor to the bitter taste of cocoa. wikipedia.org |

Biosynthetic Pathways and Enzymatic Mechanisms of Diketopiperazine Formation

The biosynthesis of the diketopiperazine core is primarily accomplished by two distinct enzyme families: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). rsc.orgrsc.orgnih.gov

NRPSs are large, modular enzymes that assemble peptides from amino acid substrates without the use of ribosomes. rsc.orgrsc.org In the context of DKP formation, a dipeptide is assembled on the NRPS and then cyclized to release the DKP product.

More recently discovered, CDPSs are smaller enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to form the cyclodipeptide scaffold. rsc.orgrsc.org The genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for various tailoring enzymes. These tailoring enzymes then modify the initial DKP scaffold, leading to the vast structural diversity observed in nature. rsc.orgrsc.org These modifications can include oxidations, methylations, and prenylations, which are crucial for the biological activity of the final natural product. rsc.orgrsc.orgnih.gov For example, cytochrome P450 enzymes have been shown to catalyze a range of reactions on the DKP core, including hydroxylation, aromatization, and carbon-carbon bond formation. nih.gov

Piperazinediones as Privileged Scaffolds in Natural Product Synthesis

The 2,5-diketopiperazine core is considered a "privileged scaffold" in medicinal chemistry and natural product synthesis. nih.govnih.gov This designation stems from its ability to serve as a template for the construction of a wide variety of structurally diverse and biologically active molecules. The DKP ring offers a conformationally constrained and stable framework that is amenable to synthetic modification at multiple positions. nih.govresearchgate.net

This structural rigidity and stability against proteolysis, when compared to linear peptides, make DKPs attractive starting points for drug discovery. rsc.org Synthetic chemists have leveraged the DKP scaffold to create libraries of compounds for screening against various biological targets. acs.org The ability to introduce diversity through the choice of the initial two amino acids, as well as by modifying the resulting DKP core, provides a powerful tool for generating novel molecular architectures. researchgate.net

Chemoenzymatic Synthesis Approaches for Piperazinedione Natural Products

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. This approach has been applied to the production of diketopiperazine natural products and their analogs. By using enzymes, such as those involved in the biosynthetic pathways of DKPs, specific transformations can be achieved with high regio- and stereoselectivity, which can be challenging to accomplish through purely chemical methods.

For example, cyclodipeptide synthases (CDPSs) and their associated tailoring enzymes can be used in biocatalytic steps to generate modified DKP cores. nih.gov These enzymatically produced intermediates can then be further elaborated using traditional organic synthesis techniques. This hybrid approach allows for the efficient and targeted synthesis of novel DKP derivatives. The recombination of genes for different CDPSs and tailoring enzymes in synthetic biology approaches also opens up possibilities for producing "unnatural" natural products with potentially new biological activities. rsc.orgnih.gov An example of a chemoenzymatic approach involves the use of penicillin acylase for the formation of an amide bond, followed by a chemical step of intramolecular esterification to yield 2,5-diketomorpholine derivatives, which are structurally related to diketopiperazines. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.